

An In-depth Technical Guide to the DOP-4 Protein of *C. elegans*

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Compound of Interest

Compound Name: *DAR-1*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dopamine is a critical neuromodulator in both vertebrates and invertebrates, governing a wide array of behaviors and physiological processes. In the nematode *Caenorhabditis elegans*, a powerful model organism for neurobiology, the dopaminergic system plays a key role in locomotion, learning, and sensory modulation. Dopamine exerts its effects through G-protein coupled receptors (GPCRs). This guide focuses on the DOP-4 protein, a D1-like dopamine receptor in *C. elegans*. While the user's query specified "**DAR-1**", the canonical nomenclature for dopamine receptors in *C. elegans* is "DOP". DOP-4 is an invertebrate-specific, D1-like receptor that is known to be involved in the adenylate cyclase-activating dopamine receptor signaling pathway.^{[1][2][3]}

Understanding the structure, function, and signaling of DOP-4 is crucial for dissecting the molecular underpinnings of dopamine-modulated behaviors in a simple, genetically tractable nervous system. This document provides a comprehensive overview of the DOP-4 protein, including its structure, domains, signaling pathway, available quantitative data, and detailed experimental protocols for its study.

Protein Structure and Domains

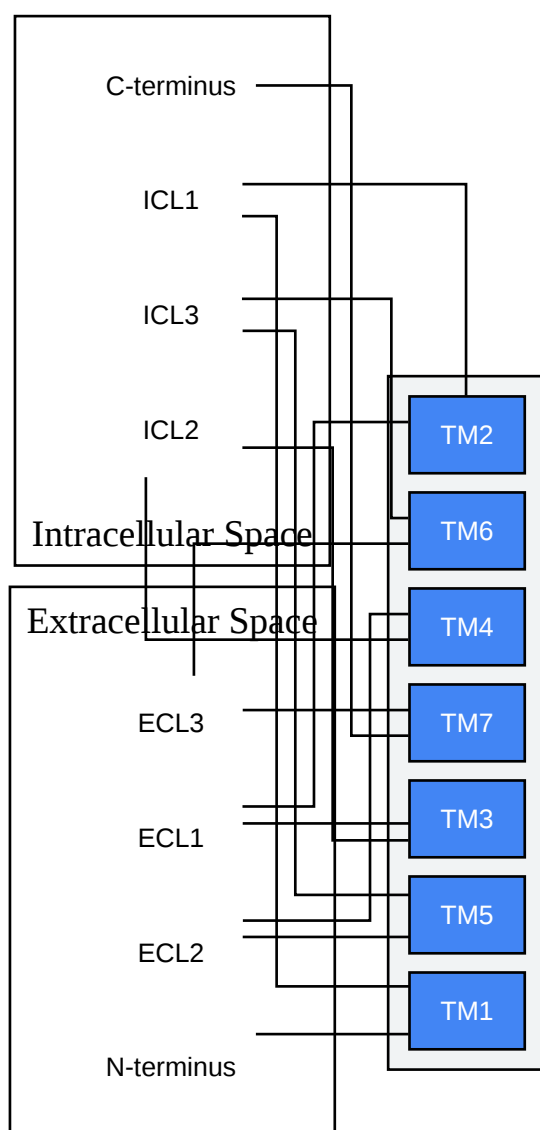
As a member of the GPCR superfamily, DOP-4 is an integral membrane protein characterized by seven transmembrane (7TM) helices connected by alternating intracellular and extracellular

loops. The N-terminus is located extracellularly, and the C-terminus resides in the cytoplasm.

Primary Sequence and Predicted Topology

The full-length amino acid sequence for DOP-4 can be retrieved from public databases such as NCBI and UniProt under the accession number NP_504229.1 and Q21360, respectively.

Based on its primary sequence, the transmembrane domains of DOP-4 can be predicted using bioinformatic tools like DeepTMHMM. The typical architecture of a GPCR, including the seven helical transmembrane segments, is expected.



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Figure 1: Predicted membrane topology of the DOP-4 receptor.

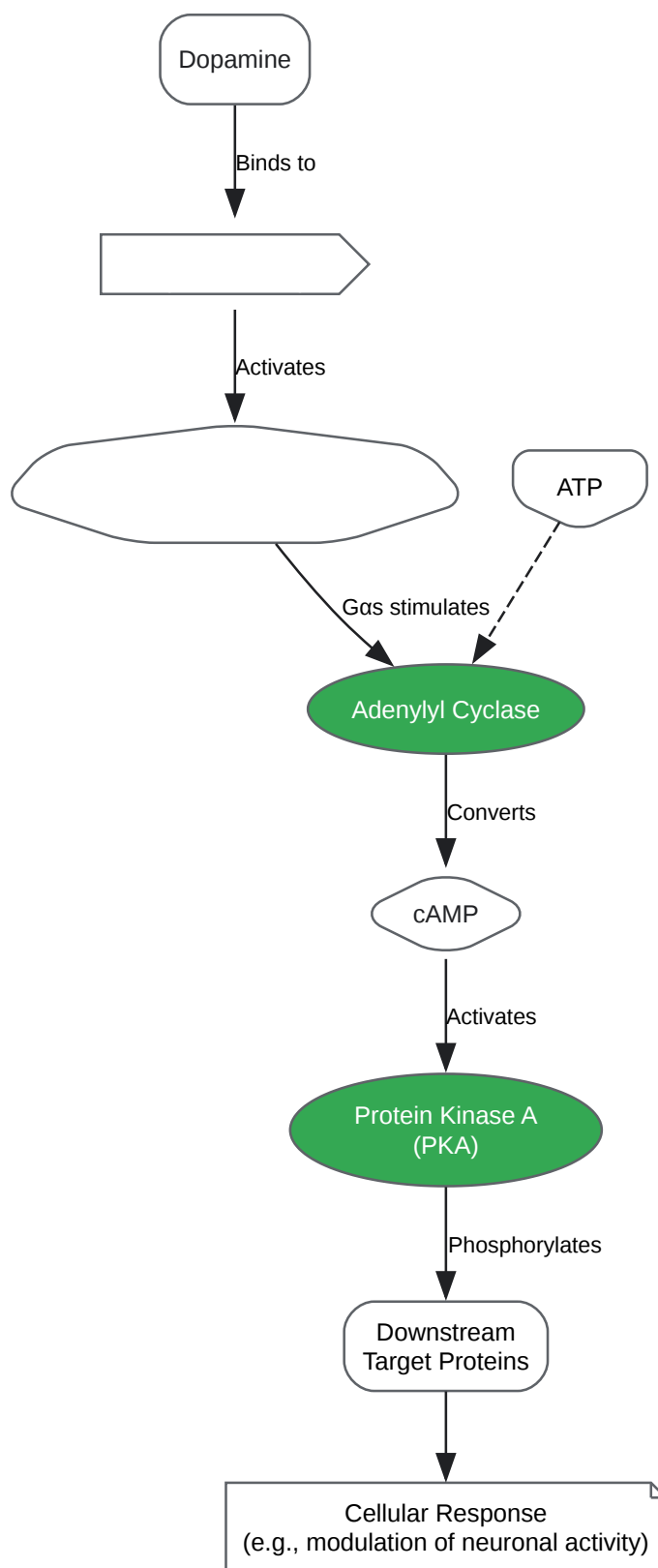
Key Functional Domains

While no experimentally determined structure exists for DOP-4, its domains can be inferred from homology with other D1-like GPCRs.

- **Transmembrane Helices (TMs):** These form the core of the receptor and create the binding pocket for dopamine. Specific residues within these helices are critical for ligand binding and receptor activation.
- **Extracellular Loops (ECLs):** These loops are involved in ligand recognition and entry into the binding pocket.
- **Intracellular Loops (ICLs) and C-terminus:** These regions are crucial for G-protein coupling and interaction with other intracellular signaling and regulatory proteins, such as arrestins. The third intracellular loop (ICL3) is often a key determinant of G-protein specificity.

DOP-4 Signaling Pathway

DOP-4 is classified as a D1-like dopamine receptor, which canonically couples to the stimulatory G-protein, Gs.^{[1][3]} Upon binding of dopamine, DOP-4 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G α s subunit of the heterotrimeric G-protein. The activated G α s-GTP complex then dissociates from the G $\beta\gamma$ dimer and stimulates the activity of adenylyl cyclase. Adenylyl cyclase converts ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.



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Figure 2: Canonical D1-like receptor signaling pathway for DOP-4.

Quantitative Data

Specific quantitative data for the DOP-4 receptor, such as ligand binding affinities and detailed expression levels, are not extensively documented in the literature. However, data from related *C. elegans* dopamine receptors can provide a valuable frame of reference for experimental design.

Protein Expression Levels

Semi-quantitative data from the PaxDb (Protein Abundance Database) provides an estimate of DOP-4 protein abundance in the whole organism.

Protein	Organism	Tissue	Abundance (ppm)	Rank
dop-4	<i>C. elegans</i>	Whole organism (Integrated)	0.01	12769 of 13054 (bottom 5%)

Data sourced from PaxDb, which integrates multiple high-throughput proteomics datasets.[\[4\]](#)[\[5\]](#)

This indicates that DOP-4 is a low-abundance protein.

Pharmacological Profile (Representative Data from DOP-1)

While a detailed pharmacological profile for DOP-4 is not available, studies on the closely related D1-like receptor DOP-1 provide insight into the potential affinities and potencies of ligands for this receptor class in *C. elegans*. The following table presents EC50 values for

dopamine and IC50 values for various antagonists in stimulating cAMP accumulation in COS-7 cells expressing DOP-1.

Ligand	Ligand Type	EC50 / IC50 (nM) for DOP-1
Dopamine	Agonist	20 ± 10
(+)-Butaclamol	Antagonist	110 ± 10
Haloperidol	Antagonist	280 ± 20
cis-Flupenthixol	Antagonist	3.5 ± 0.5

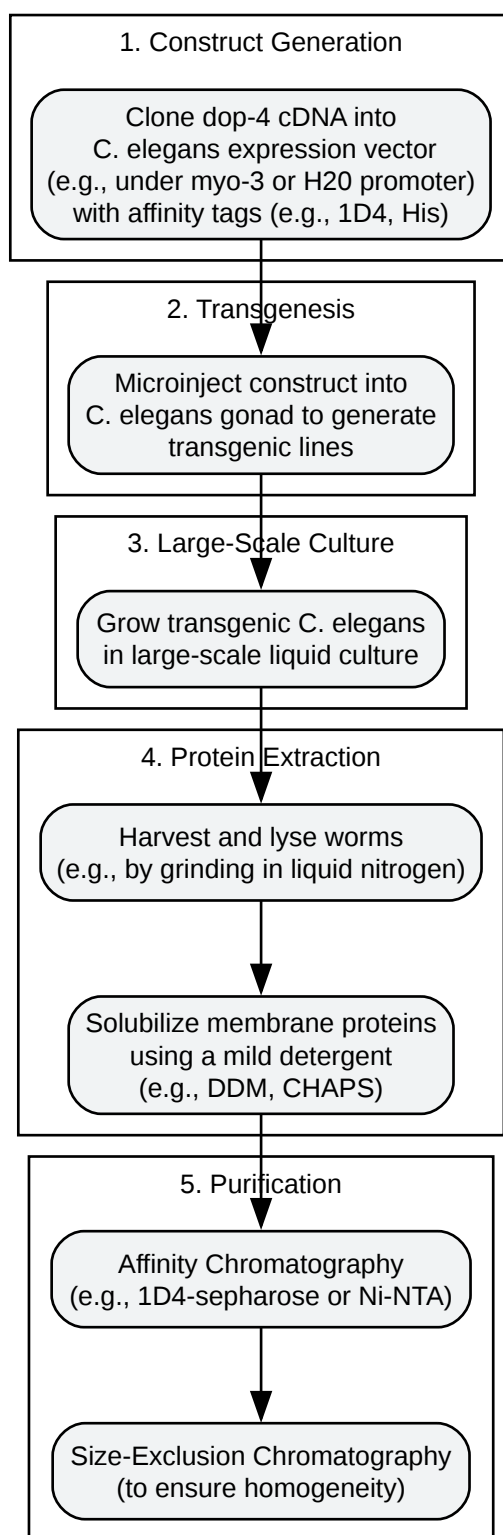
Data adapted from Sanyal et al. (2004) for the DOP-1L isoform.[\[6\]](#) These values should be considered as a starting point for designing experiments on DOP-4.

Experimental Protocols

Studying the structure and function of DOP-4 requires a multi-faceted approach, from heterologous expression and purification to functional characterization. The following sections outline detailed methodologies that can be adapted for the investigation of DOP-4.

Heterologous Expression and Purification of DOP-4

Obtaining sufficient quantities of functional receptor is a prerequisite for biochemical and structural studies. A method for expressing and purifying GPCRs from *C. elegans* has been established and can be adapted for DOP-4.[\[7\]](#)[\[8\]](#)



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Figure 3: Workflow for heterologous expression and purification of DOP-4.

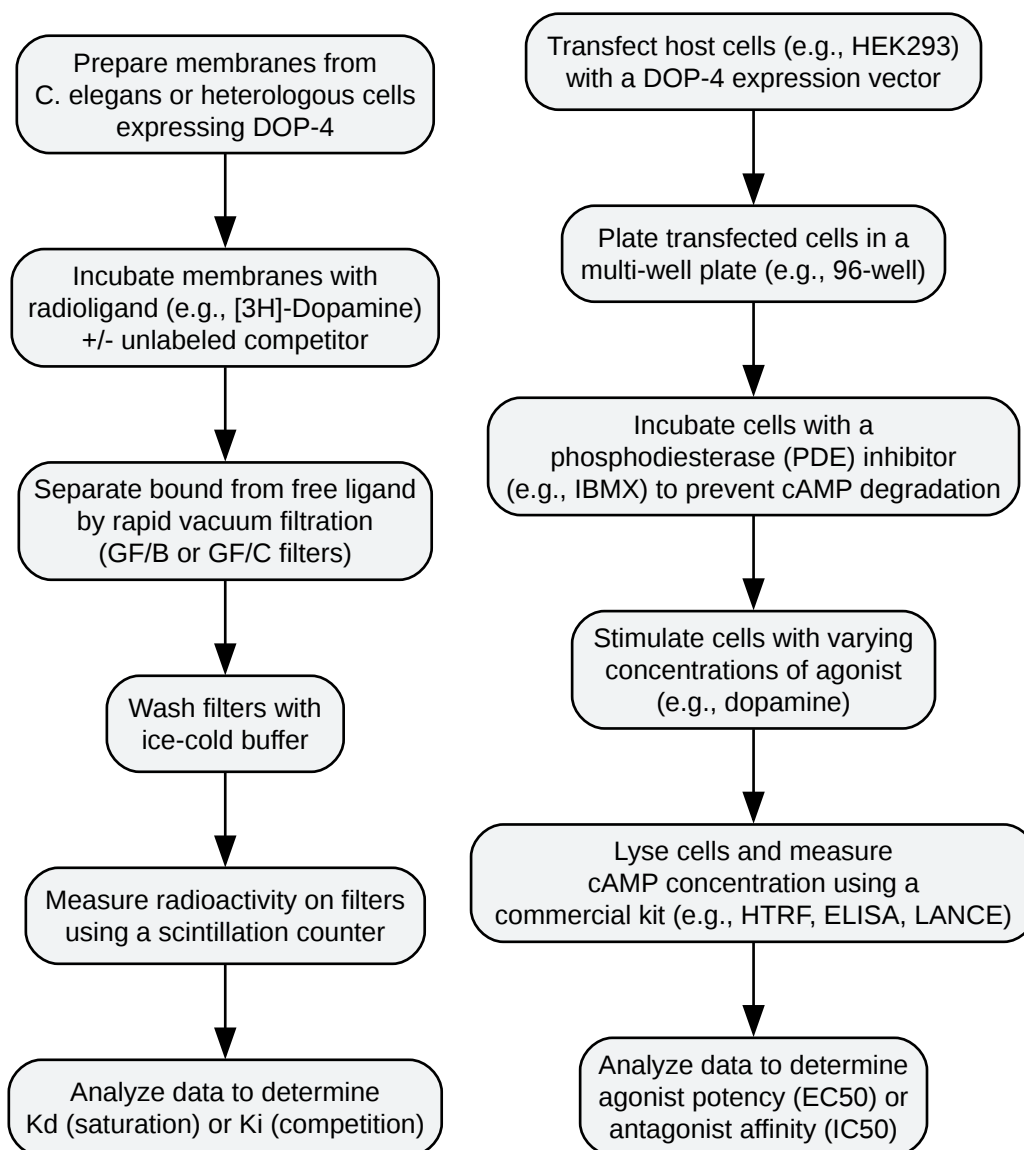
Methodology:

- **Vector Construction:** The dop-4 cDNA is cloned into a *C. elegans* expression vector. A strong, tissue-specific promoter (e.g., myo-3 for muscle or H20 for pan-neuronal expression) is used to drive expression. C-terminal tags, such as the 1D4 epitope tag and a polyhistidine tag, are added for detection and purification.^[7]
- **Generation of Transgenic Animals:** The expression construct is microinjected into the gonads of wild-type *C. elegans* to create transgenic lines.
- **Large-Scale Culture:** High-expression transgenic lines are expanded in large-scale liquid cultures using a fermenter to generate a large biomass.
- **Worm Lysis and Membrane Preparation:**
 - Harvest worms by centrifugation.
 - Wash the worm pellet extensively with M9 buffer.
 - Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
 - Flash-freeze the worm suspension in liquid nitrogen and grind to a fine powder using a mortar and pestle.
 - Thaw the lysate and centrifuge at low speed (e.g., 1,000 x g) to remove large debris.
 - Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).
- **Solubilization:** Resuspend the membrane pellet in solubilization buffer (lysis buffer containing a mild detergent such as n-dodecyl- β -D-maltoside (DDM) at 1% w/v) and incubate with gentle rotation for 1-2 hours at 4°C.
- **Purification:**
 - Clarify the solubilized sample by ultracentrifugation.

- Apply the supernatant to an affinity chromatography column (e.g., a column coupled with the 1D4 antibody).
- Wash the column extensively with wash buffer (solubilization buffer with a lower detergent concentration, e.g., 0.05% DDM).
- Elute the receptor using a competitive peptide or by changing buffer conditions.
- For further purification and to ensure homogeneity, apply the eluted protein to a size-exclusion chromatography (SEC) column.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (K_d or K_i) of ligands for the receptor. This protocol is adapted for membrane preparations.[\[4\]](#)[\[9\]](#)



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